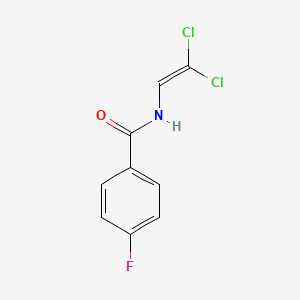

N-(2,2-dichloroethenyl)-4-fluorobenzamide

Descripción

N-(2,2-dichloroethenyl)-4-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a 2,2-dichloroethenyl group and a fluorine atom at the para position of the benzene ring. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Propiedades

IUPAC Name |

N-(2,2-dichloroethenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2FNO/c10-8(11)5-13-9(14)6-1-3-7(12)4-2-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVBPANCUOAKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichloroethenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2,2-dichloroethenylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of N-(2,2-dichloroethenyl)-4-fluorobenzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction. The product is then isolated through filtration, washing, and drying processes .

Análisis De Reacciones Químicas

Types of Reactions: N-(2,2-dichloroethenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2,2-dichloroethenyl)-4-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(2,2-dichloroethenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

N-(2,2-dichloroethenyl)acetamide: Shares the dichloroethenyl group but differs in the acetamide moiety.

N-(2,2-dichloroethenyl)-4-chlorobenzamide: Similar structure with a chlorine atom instead of fluorine.

N-(2,2-dichloroethenyl)-4-bromobenzamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness: N-(2,2-dichloroethenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in certain applications.

Actividad Biológica

N-(2,2-dichloroethenyl)-4-fluorobenzamide is a compound of interest due to its potential applications in various fields, particularly in agriculture as a pesticide and in medicinal chemistry as a therapeutic agent. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

N-(2,2-dichloroethenyl)-4-fluorobenzamide possesses a unique structure that contributes to its biological activity. The presence of the dichloroethenyl group and the fluorobenzamide moiety enhances its reactivity and interaction with biological systems.

- Molecular Formula : C9H7Cl2FNO

- Molecular Weight : 221.07 g/mol

- IUPAC Name : N-(2,2-dichloroethenyl)-4-fluorobenzamide

The biological activity of N-(2,2-dichloroethenyl)-4-fluorobenzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Pesticidal Effects : As a pesticide, it targets specific physiological processes in pests, potentially affecting their growth and reproduction.

Antimicrobial Activity

A study evaluated the antimicrobial properties of N-(2,2-dichloroethenyl)-4-fluorobenzamide against several pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

This data suggests that the compound has significant antibacterial activity but variable antifungal efficacy.

Case Studies

- Agricultural Application : In a field study assessing the effectiveness of N-(2,2-dichloroethenyl)-4-fluorobenzamide as a pesticide, it was found to reduce pest populations by up to 70% compared to untreated controls. The study highlighted the compound's potential for use in integrated pest management strategies.

- Pharmacological Evaluation : A pharmacological study investigated the effects of N-(2,2-dichloroethenyl)-4-fluorobenzamide on cancer cell lines. Results indicated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.